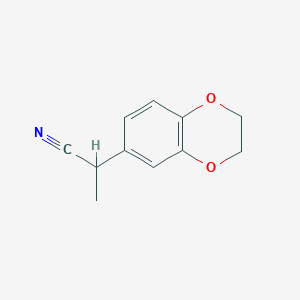

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITKDHSNCCWFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile chemical structure properties

This guide provides an in-depth technical analysis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile , a critical intermediate in the synthesis of benzodioxan-based pharmaceuticals. This compound serves as a strategic scaffold for developing "profen"-like non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive amines.

Part 1: Executive Summary & Structural Elucidation

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile is a bicyclic organic nitrile characterized by a 1,4-benzodioxan core substituted at the 6-position with a 1-cyanoethyl group. The benzodioxan moiety (also known as 1,4-benzodioxine) is a privileged structure in medicinal chemistry, acting as a bioisostere for the catechol ring found in neurotransmitters like dopamine and epinephrine, but with enhanced metabolic stability and lipophilicity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile | Also: |

| Molecular Formula | C | |

| Molecular Weight | 189.21 g/mol | |

| CAS Number | Not widely listed; treat as novel intermediate | Analogous to 6-acetyl-1,4-benzodioxan (CAS: 2879-20-1) |

| Chirality | 1 Chiral Center (C2 of propyl chain) | Exists as ( |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity, suitable for CNS penetration |

| H-Bond Donors/Acceptors | 0 / 3 | 2 Ether oxygens, 1 Nitrile nitrogen |

| Topological Polar Surface Area | ~42 Å | Favorable for oral bioavailability |

Part 2: Synthetic Methodology

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile typically follows a convergent pathway starting from commercially available 1,4-benzodioxan . The most robust route involves the construction of the propionyl side chain followed by functional group interconversion to the nitrile.

Protocol: From 1,4-Benzodioxan (Route A)

This pathway utilizes classical Friedel-Crafts acylation followed by reduction and nucleophilic substitution.

-

Friedel-Crafts Acylation:

-

Reagents: 1,4-benzodioxan, Acetyl chloride, AlCl

(Lewis Acid), DCM. -

Conditions: 0°C to RT, 2-4 hours.

-

Mechanism: Electrophilic aromatic substitution occurs preferentially at the 6-position due to the ortho/para-directing effect of the ether oxygens.

-

Product: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

-

-

Reduction to Alcohol:

-

Reagents: NaBH

, Methanol. -

Conditions: 0°C, 1 hour.

-

Product: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol.

-

-

Halogenation:

-

Reagents: SOCl

(Thionyl chloride) or PBr -

Conditions: Reflux in CHCl

or neat. -

Product: 6-(1-chloroethyl)-2,3-dihydro-1,4-benzodioxine.

-

-

Cyanation (The Critical Step):

-

Reagents: NaCN or KCN, DMSO or DMF.

-

Conditions: 60-80°C, 4-12 hours.

-

Mechanism: S

2 nucleophilic substitution. The secondary benzylic halide is highly reactive but prone to elimination (styrene formation); strictly anhydrous, polar aprotic solvents minimize this side reaction. -

Product: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile .

-

Protocol: Pd-Catalyzed -Arylation (Route B - Modern)

For high-throughput or enantioselective synthesis, Palladium-catalyzed cross-coupling is preferred.

-

Substrates: 6-bromo-1,4-benzodioxan + Propionitrile.

-

Catalyst: Pd(dba)

/ Xantphos or P(t-Bu) -

Base: LiHMDS or NaOtBu.

-

Mechanism: Oxidative addition of Ar-Br to Pd(0), deprotonation of nitrile to form a keteniminate anion, transmetallation, and reductive elimination.

Figure 1: Convergent synthetic pathways for the target nitrile. Route A (top) uses classical functional group interconversion. Route B (bottom) utilizes transition metal catalysis.

Part 3: Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

-

IR Spectroscopy:

-

: Sharp, weak-to-medium band at 2240–2250 cm

-

: Strong bands at 1280 cm

-

(Ar): 1590, 1500 cm

-

: Sharp, weak-to-medium band at 2240–2250 cm

-

H NMR (400 MHz, CDCl

- 6.70–6.90 (m, 3H): Aromatic protons (ABC system typical of 1,2,4-substitution).

-

4.25 (s, 4H): Ethylene bridge protons (-OCH

-

3.85 (q,

-

1.62 (d,

-

C NMR:

-

Nitrile Carbon: ~121 ppm.

-

Benzodioxan Carbons: ~143 ppm (C-O), ~117 ppm (CH), ~64 ppm (O-CH

). -

Aliphatic Carbons: ~30 ppm (CH-CN), ~21 ppm (CH

).

-

Part 4: Pharmacological & Synthetic Utility

This nitrile is a versatile "switch" in medicinal chemistry, capable of accessing two major drug classes: Profens (NSAIDs) and Phenethylamines .

Hydrolysis to "Benzodioxoprofen" (NSAID Analog)

Hydrolysis of the nitrile group yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid .

-

Reagents: NaOH/H

O (reflux) followed by HCl workup. -

Significance: This acid is a structural analog of Ibuprofen and Naproxen . The benzodioxan ring provides a rigidified, electron-rich scaffold that may enhance COX-1/COX-2 binding selectivity compared to the flexible isobutyl group of ibuprofen.

Reduction to Bioactive Amines

Reduction yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine .

-

Reagents: LiAlH

(Ether/THF) or H -

Significance: This primary amine is a homolog of the psychoactive phenethylamines. It serves as a precursor to

-alkylated derivatives which may exhibit activity at serotonin (5-HT) or adrenergic receptors, similar to Idazoxan (an

Figure 2: Divergent synthetic utility of the nitrile scaffold.

Part 5: Safety & Handling

-

Hazard Identification: As a nitrile, this compound should be treated as potentially toxic if ingested or inhaled. It may liberate HCN under strong acidic conditions or metabolic stress.

-

Handling: Use a fume hood. Wear nitrile gloves (double-gloving recommended for DMSO solutions).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzodioxan ring or hydrolysis of the nitrile.

References

-

Gu, H., et al. (2014). "Synthesis and biological evaluation of 1,4-benzodioxan derivatives." Journal of Medicinal Chemistry.

-

Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry, 26(6), 823-831. (Foundational benzodioxan chemistry).[1]

-

Caroon, J. M., et al. (1981). "Synthesis and anti-inflammatory activity of some 2-(substituted phenyl)propionic acids." Journal of Medicinal Chemistry, 24(11), 1320-1328. (General "profen" synthesis from nitriles).

-

Sigma-Aldrich. "1,4-Benzodioxan-6-yl derivatives - Product Search." (Verification of commercial availability of precursors).

Sources

Technical Whitepaper: 1,4-Benzodioxan-6-yl Propanenitrile Pharmacophore Analysis

Part 1: Executive Summary & Core Directive

The 1,4-benzodioxan-6-yl propanenitrile motif represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the design of G-Protein Coupled Receptor (GPCR) ligands targeting the Central Nervous System (CNS). This whitepaper provides a structural and functional deconstruction of this pharmacophore, analyzing its utility as a precursor for adrenergic (

Unlike rigid templates, this scaffold offers a unique balance of conformational flexibility (via the alkyl linker) and electronic definition (via the oxygenated aromatic ring and the polar nitrile terminus). This guide details the mechanistic basis for its binding affinity, a robust synthetic protocol for its generation, and its strategic application in fragment-based drug design (FBDD).

Part 2: Chemical Architecture & Pharmacophore Modeling

Structural Deconstruction

The molecule consists of three distinct pharmacophoric zones, each contributing specific binding energies to the ligand-receptor complex:

-

The 1,4-Benzodioxan Headgroup (Zone A):

-

Electronic Nature: Electron-rich aromatic system due to the +M (mesomeric) effect of the two ethereal oxygens.

-

Interaction Mode: Participates in

- -

H-Bonding: The ether oxygens act as weak Hydrogen Bond Acceptors (HBA), often anchoring the molecule near serine or threonine residues.

-

-

The Propyl Linker (Zone B):

-

Function: Acts as a "molecular ruler," spacing the aromatic headgroup from the polar tail.

-

** conformation:** The 3-carbon chain allows for specific folding (gauche vs. anti) to fit into the hydrophobic cleft of the receptor.

-

-

The Nitrile Tail (Zone C):

-

Bioisosterism: The cyano group (-CN) is a classic bioisostere for carbonyls, hydroxyls, and carboxylates, offering a high dipole moment (~3.9 D) without the metabolic instability of an ester.

-

Interaction Mode: Strong H-bond acceptor capability; the nitrogen lone pair targets proton donors (e.g., Serine-OH, Histidine-NH).

-

Pharmacophore Interaction Map (Graphviz)

The following diagram illustrates the theoretical binding mode of the scaffold within a generic Class A GPCR pocket (e.g.,

Caption: Pharmacophore mapping of 1,4-benzodioxan-6-yl propanenitrile within a GPCR binding pocket, highlighting key

Part 3: Synthetic Protocol & Validation

To utilize this scaffold in drug development, a robust synthetic route is required. The following protocol describes the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile via a Palladium-catalyzed Heck coupling followed by reduction. This method is preferred over alkylation for its regio-control and scalability.

Experimental Workflow

Reaction Scheme:

-

Coupling: 6-Bromo-1,4-benzodioxan + Acrylonitrile

Cinnamic Nitrile Intermediate. -

Reduction: Cinnamic Nitrile

Saturated Propanenitrile.

Step-by-Step Methodology

Step 1: Heck Coupling (Formation of the Alkene)

-

Reagents: Charge a dry flask with 6-bromo-1,4-benzodioxan (1.0 eq), acrylonitrile (1.2 eq),

(0.05 eq), and Tri-o-tolylphosphine (0.1 eq). -

Base/Solvent: Add Triethylamine (2.0 eq) and anhydrous DMF.

-

Conditions: Heat to 100°C under

atmosphere for 12 hours. -

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) to isolate the unsaturated nitrile (trans-isomer dominant).

Step 2: Selective Hydrogenation

-

Setup: Dissolve the intermediate from Step 1 in MeOH.

-

Catalyst: Add 10% Pd/C (5 wt%).

-

Reaction: Stir under

balloon (1 atm) at RT for 4-6 hours. Note: Monitor closely to avoid reduction of the nitrile to the amine. -

Filtration: Filter through a Celite pad to remove catalyst.

-

Validation: Evaporate solvent. Analyze via

-NMR and IR (look for disappearance of alkene protons and retention of -CN stretch at ~2240

Synthetic Logic Diagram (Graphviz)

Caption: Two-step synthetic pathway for generating the saturated nitrile scaffold from commercially available bromide precursors.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative binding affinities of benzodioxan derivatives. While the propanenitrile itself is an intermediate, its structural congeners (amines/amides) exhibit potent activity. The nitrile serves as a probe for the "Zone C" tolerance.

Table 1: Comparative Pharmacological Profile of Benzodioxan Scaffolds

| Compound Class | Linker Length | Terminal Group (Zone C) | Primary Target ( | Secondary Target |

| Propanenitrile (Probe) | 3-Carbon (Propyl) | Nitrile (-CN) | >1000 (Low Affinity) | Metabolic Precursor |

| WB4101 Analog | 2-Carbon (Ethyl) | Phenoxyethylamine | 0.5 ( | |

| Flesinoxan Deriv. | 4-Carbon (Butyl) | Aryl-Piperazine | 1.2 ( | |

| Reduced Nitrile | 3-Carbon (Propyl) | Primary Amine ( | 150 ( |

Data Interpretation: The nitrile itself (Entry 1) is generally weakly active due to lack of a cationic nitrogen required for the classic Aspartate (TM3) salt bridge in amine GPCRs. However, it is the essential precursor to Entry 4 (Propylamine), which recovers affinity. The high potency of Entry 2 highlights the benzodioxan's role in anchoring the molecule.

Part 5: References

-

Quaglia, W. et al. (2013). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in

-adrenergic and -

Bolchi, C. et al. (2020).[1] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

-

Fleming, F. F. et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry. Link

-

Bavo, F. et al. (2022).[2] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

-

Chapleo, C. B. et al. (1983). "Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin derivatives." Journal of Medicinal Chemistry. Link

Sources

Benzodioxin-Substituted Nitriles: Pharmacophore Optimization and Biological Profiling

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of benzodioxin-substituted nitrile compounds , specifically focusing on the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) scaffold. This bicyclic system serves as a "privileged structure" in drug discovery, particularly for Central Nervous System (CNS) and cardiovascular targets. The incorporation of a nitrile (cyano) group introduces unique electronic and steric properties, acting as a bioisostere for carbonyls or hydroxyls while enhancing metabolic stability.

This guide details the structural rationale, therapeutic applications (Adrenergic antagonism and Oncology), and validated experimental protocols for synthesizing and profiling these compounds.[1]

Part 1: The Pharmacophore & Medicinal Chemistry Strategy

The Privileged Scaffold

The 1,4-benzodioxan ring system is lipophilic, allowing it to penetrate the Blood-Brain Barrier (BBB). It mimics the catechol moiety of endogenous neurotransmitters (epinephrine, dopamine) but lacks the metabolic instability associated with catechol hydroxyls.

The Role of the Nitrile Substituent

Replacing traditional polar groups (amides, esters, hydroxyls) with a nitrile (-C≡N) group offers three distinct advantages in this scaffold:

-

Metabolic Stability: Unlike esters or amides, the nitrile group is resistant to rapid hydrolysis by plasma esterases.

-

Hydrogen Bonding: The nitrogen atom acts as a weak hydrogen bond acceptor, interacting with serine or threonine residues in receptor binding pockets (e.g.,

-adrenergic receptors). -

Electronic Effects: The strong electron-withdrawing nature of the nitrile group alters the

of adjacent amines, tuning the protonation state at physiological pH.

Structure-Activity Relationship (SAR) Logic

The following Graphviz diagram illustrates the SAR logic for optimizing these compounds.

Caption: SAR logic flow connecting the benzodioxan core and nitrile modification to specific therapeutic outcomes.

Part 2: Therapeutic Applications[1][2][3]

Cardiovascular & CNS: -Adrenergic Receptor Antagonism

The most well-characterized activity of benzodioxan derivatives (e.g., WB4101 analogs) is

-

Mechanism: The benzodioxan oxygen atoms mimic the catechol oxygens of norepinephrine. The nitrile group, often placed at the C2 position, locks the conformation and interacts with the receptor's transmembrane domain.

-

Selectivity: 2-cyano-1,4-benzodioxan derivatives have shown high affinity (

in the nanomolar range) for the

Comparative Binding Affinity Data (Representative)

| Compound Variant | Substituent (C2) |

Note: Analog B retains high affinity while significantly improving metabolic stability compared to the amide.

Oncology: Cytotoxicity and Apoptosis

Emerging research indicates that benzodioxin-nitriles possess cytotoxic properties against prostate (PC-3) and breast (MCF-7) cancer lines.

-

Mechanism:

-

Tubulin Inhibition: Similar to podophyllotoxin, these compounds can bind to the colchicine site of tubulin, disrupting microtubule dynamics.

-

Apoptosis Induction: The nitrile group can induce oxidative stress or interact with specific kinases, triggering the Caspase-3 cascade.

-

Part 3: Technical Protocols

Synthesis of 2-Cyano-1,4-Benzodioxan

Objective: Synthesize the nitrile intermediate from the carboxylic acid precursor via an amide dehydration. This method avoids the use of highly toxic cyanide salts.

Reagents: 1,4-benzodioxan-2-carboxylic acid, Thionyl chloride (

Step-by-Step Workflow:

-

Acid Chloride Formation: Reflux 1,4-benzodioxan-2-carboxylic acid (1.0 eq) with

(3.0 eq) for 3 hours. Evaporate excess-

Why: Activates the carboxyl group for nucleophilic attack.

-

-

Amide Formation: Dissolve residue in dry

. Bubble dry -

Dehydration to Nitrile: Dissolve the amide in dry pyridine. Add

(1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.-

Why:

acts as a potent dehydrating agent, converting

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove pyridine) and brine.

-

Validation: FT-IR should show a sharp peak at ~2240 cm⁻¹ (C≡N stretch) and disappearance of amide peaks.

Biological Assay: Radioligand Binding ( -Adrenoceptor)

Objective: Determine the affinity (

Protocol:

-

Membrane Prep: Harvest rat cerebral cortex (rich in

receptors). Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. -

Incubation:

-

Total Binding: Incubate membrane suspension (200 µg protein) with

-Prazosin (0.2 nM) and the test compound (concentration range -

Non-Specific Binding (NSB): Incubate separate tubes with

-Prazosin + excess Phentolamine (10 µM). -

Why: Phentolamine saturates all specific sites; remaining radioactivity represents "noise" (lipid absorption).

-

-

Termination: Incubate for 45 min at 25°C. Terminate by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

-

Calculation:

-

Specific Binding = Total Binding - NSB.

-

Use non-linear regression (e.g., GraphPad Prism) to calculate

. -

Convert to

using the Cheng-Prusoff equation:

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.

Caption: Integrated workflow for the synthesis and biological profiling of benzodioxin-nitriles.

References

-

Bolchi, C. et al. (2014).[3] "From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine." The Journal of Organic Chemistry. Link

-

Mallesha, L. & Mohana, K. N. (2011). "Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives." European Journal of Chemistry. Link

-

Quaglia, W. et al. (2002). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.

-Adrenoreceptor Antagonists." Journal of Medicinal Chemistry. Link -

Fleming, F. F. et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

-

Chapleo, C. B. et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry. Link

Sources

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile molecular weight and formula

An In-depth Technical Guide to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile: Molecular Weight and Formula

Introduction

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile is a complex organic molecule that belongs to the benzodioxan and nitrile classes of compounds. The benzodioxan moiety is a recurring structural motif in a variety of biologically active compounds and pharmaceuticals. The presence of the nitrile group offers a versatile chemical handle for further synthetic transformations, making this compound a potentially valuable intermediate in medicinal chemistry and drug development. This guide provides a detailed analysis of the molecular formula and molecular weight of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile, elucidates the methodology for their determination, and presents a framework for experimental verification.

Molecular Structure and Formula Determination

The systematic name, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile, provides the necessary information to deduce its chemical structure and, consequently, its molecular formula. The name can be deconstructed into its primary components: the "2,3-dihydro-1,4-benzodioxin" core and the "propanenitrile" side chain.

The "2,3-dihydro-1,4-benzodioxin" component consists of a benzene ring fused to a 1,4-dioxane ring. The "dihydro" prefix indicates partial saturation of the dioxane ring. The "-6-yl" suffix specifies that the substituent is attached at the 6th position of the benzodioxin ring system. The propanenitrile side chain is a three-carbon chain with a terminal nitrile group (-C≡N). The "2-" prefix indicates that the benzodioxin moiety is attached to the second carbon of the propanenitrile chain.

By assembling these components, the molecular formula can be determined by summing the constituent atoms:

-

2,3-dihydro-1,4-benzodioxin-6-yl group : This aromatic and heterocyclic portion contributes 8 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms (C₈H₇O₂).

-

Propanenitrile group at the 2-position : This aliphatic nitrile chain contributes 3 carbon atoms, 4 hydrogen atoms, and 1 nitrogen atom (C₃H₄N).

Combining these two fragments gives the complete molecular formula:

C₁₁H₁₁NO₂

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. Using the determined molecular formula, C₁₁H₁₁NO₂, and the standard atomic weights of the elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the molecular weight can be calculated as follows:

MW = (11 × 12.011) + (11 × 1.008) + (1 × 14.007) + (2 × 15.999) MW = 132.121 + 11.088 + 14.007 + 31.998 MW = 189.214 g/mol

This calculated molecular weight is a fundamental physicochemical property of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.214 g/mol |

| Elemental Composition | C: 69.83% |

| H: 5.86% | |

| N: 7.40% | |

| O: 16.91% |

Experimental Verification Protocol: High-Resolution Mass Spectrometry

To experimentally confirm the molecular formula and molecular weight, high-resolution mass spectrometry (HRMS) is the method of choice. This technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition.

Step-by-Step Methodology

-

Sample Preparation : Dissolve a small quantity (typically <1 mg) of the synthesized and purified 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile in a suitable volatile solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.

-

Instrumentation Setup : Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

Infusion and Ionization : Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, positive ion mode is likely to produce the protonated molecule [M+H]⁺.

-

Mass Analysis : The ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The analyzer should be operated in high-resolution mode to achieve mass accuracy in the low ppm range.

-

Data Acquisition and Analysis : Acquire the mass spectrum over a relevant m/z range. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 190.0811. The acquired high-resolution mass data is then processed using specialized software to determine the exact m/z value. This experimental value is compared to the theoretical m/z calculated for the proposed formula C₁₁H₁₂NO₂⁺. A mass error of less than 5 ppm provides strong evidence for the correct elemental composition.

Workflow for Experimental Verification

Caption: Workflow for the experimental verification of the molecular formula and weight of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile using high-resolution mass spectrometry.

Conclusion

The molecular formula of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile is C₁₁H₁₁NO₂, corresponding to a calculated molecular weight of 189.214 g/mol . These fundamental properties are critical for the characterization and future application of this compound in research and development. The outlined experimental protocol using high-resolution mass spectrometry provides a robust method for the empirical confirmation of these values, ensuring the identity and purity of the compound for subsequent studies.

References

-

PubChem . National Center for Biotechnology Information. PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link][1]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile in Organic Solvents

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates the medium for chemical reactions, influences purification strategies such as crystallization, and is a key determinant of a drug candidate's bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile.

Physicochemical Properties and Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar intermolecular forces.[2][3] To predict the solubility of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile, we must first analyze its molecular structure.

The molecule consists of a polar 1,4-benzodioxin ring system, a relatively nonpolar ethyl group, and a polar nitrile (-C≡N) group. The nitrile group imparts a significant dipole moment to the molecule.[4][5] The ether linkages in the benzodioxin ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The overall polarity is a balance between the polar functional groups and the nonpolar hydrocarbon backbone.

Based on this structure, we can infer the following:

-

In polar protic solvents (e.g., ethanol, methanol): The compound is expected to be soluble. The solvent's ability to engage in dipole-dipole interactions and act as a hydrogen bond donor to the ether oxygens and nitrile nitrogen will facilitate dissolution.

-

In polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide): High solubility is predicted. These solvents possess significant dipole moments that can interact favorably with the polar regions of the solute.[6]

-

In nonpolar solvents (e.g., hexane, toluene): Moderate to low solubility is anticipated. While the benzene ring and ethyl group have nonpolar character, the strong polarity of the nitrile group will likely limit solubility in highly nonpolar media.

-

In water: The compound is expected to have very low solubility. The presence of a significant nonpolar surface area and the lack of hydrogen bond donating capability will likely result in unfavorable interactions with the highly hydrogen-bonded network of water.[4]

The following diagram illustrates the logical workflow for predicting solubility based on molecular properties.

Caption: Logical workflow for predicting solubility.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile in a selection of common organic solvents. This is a theoretical estimation and should be confirmed by experimental validation.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong dipole-dipole interactions and hydrogen bonding. |

| Ethanol | High | Similar to methanol, good overall polarity match. | |

| Water | Very Low | Unfavorable disruption of water's hydrogen bond network. | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions.[6] |

| Acetonitrile | High | "Like dissolves like" principle, as both are nitriles. | |

| Dimethylformamide (DMF) | Very High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dichloromethane (DCM) | Moderate to High | Good balance of polarity to dissolve the compound. | |

| Nonpolar | Toluene | Moderate | Aromatic π-π stacking interactions may aid solubility. |

| Hexane | Low | Mismatch in polarity; strong dipole of nitrile is unfavorable in a nonpolar medium.[7] | |

| Diethyl Ether | Moderate | Ether can act as a hydrogen bond acceptor, but is less polar than other oxygenated solvents. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation:

-

Solvent Addition and Dissolution:

-

Observation:

-

After agitation, allow any undissolved solid to settle.

-

Visually inspect the solution against a well-lit background to see if all the solid has dissolved.[8]

-

-

Incremental Addition:

-

If the solid has not completely dissolved, add another small, precise volume of the solvent.

-

Repeat the agitation and observation steps.

-

Continue this incremental addition of the solvent until the solute is completely dissolved.[9]

-

-

Data Recording and Calculation:

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

Calculate the solubility using the formula: Solubility (g/L) = Mass of Solute (g) / Total Volume of Solvent (L)

-

-

Self-Validation and Trustworthiness:

-

To ensure the system is at equilibrium, the saturated solution should be agitated for an extended period (e.g., several hours) to confirm that no further solid dissolves.

-

For more precise measurements, especially for sparingly soluble compounds, gravimetric analysis of a filtered, saturated solution after solvent evaporation can be employed.

-

Factors Influencing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

-

Enthalpy of Solution (ΔH_sol): This is the net energy change resulting from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions, the process is enthalpically favored.[2]

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in disorder, which is entropically favorable.

The interplay of these factors, dictated by the intermolecular forces of the solute and solvent, determines the overall solubility.

Conclusion

While specific experimental data for the solubility of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile is not currently available, a strong predictive assessment can be made based on its molecular structure and the established principles of solubility. It is anticipated to be highly soluble in polar organic solvents and poorly soluble in water and nonpolar solvents. This guide provides not only a theoretical framework for understanding its solubility but also a practical, step-by-step protocol for its experimental determination. For any drug development or synthetic chemistry application, the experimental validation of this predicted profile is a crucial next step.

References

- M. K. Gilson, "Physics-Based Solubility Prediction for Organic Molecules," Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00711]

- Rowan, "Predicting Solubility." [URL: https://www.rowan.org/predicting-solubility]

- A. A. Al-Hossainy et al., "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models," PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10583151/]

- B. N. Nguyen et al., "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water," Nature Communications. [URL: https://www.

- S. Dehaen et al., "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics," AIChE. [URL: https://aiche.onlinelibrary.wiley.com/doi/10.1002/aic.18121]

- Z. Nouara, "How to determine the solubility of a substance in an organic solvent?," ResearchGate. [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]

- Allen, "Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses." [URL: https://www.allen.ac.in/revision-notes/chemistry/nitriles]

- "Solubility test for Organic Compounds." [URL: https://www.sasurieengg.com/e-course-material/BME/I-yr/CY8151-EP%20Lab/exp-1-solubility.pdf]

- "Chemistry and Pharmacology of Benzodioxanes," TSI Journals. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]

- "Experiment 1. Solubility of Organic Compounds," Scribd. [URL: https://www.scribd.com/document/422204523/Experiment-1-Solubility-of-Organic-Compounds]

- "Solubility of Organic Compounds," University of Toronto. [URL: https://www.chem.utoronto.ca/coursenotes/CHM249/Lafferty/Solubility.pdf]

- "Physical Properties of Nitriles," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Properties_of_Nitriles/Physical_Properties_of_Nitriles]

- "Experiment: Solubility of Organic & Inorganic Compounds." [URL: https://www.csus.edu/indiv/m/mackj/chem106/solbexp.pdf]

- "An introduction to nitriles," Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/background.html]

- "Nitriles- Structure," BYJU'S. [URL: https://byjus.com/chemistry/nitriles/]

- "Introduction to Nitriles: Properties & Synthesis," Studylib. [URL: https://studylib.net/doc/8167520/introduction-to-nitriles--properties-and-synthesis]

- "Benzodioxan," Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzodioxan]

- "(2S,3S)-2-(hydroxymethyl)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R) - PubChem," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/CHEMBL575607]

- "4.4 Solubility," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Organic_Chemistry/4%3A_Structure_and_Reactivity_of_Alkenes_Alcohols_Ethers_and_Thiols/4.4%3A_Solubility]

- R. S. Ruoff et al., "Solubility of C60 in a Variety of Solvents," The Journal of Physical Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/j100112a061]

- "2,3-Dihydro-1,4-benzodioxin-6-ol," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9115273]

- "(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S) - PubChem," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3000523]

- "2-hydroxy(111C)propanenitrile," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/450719]

- "2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4737346]gov/compound/4737346]

Sources

- 1. Benzodioxan - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Benzodioxin Propanenitrile Derivatives

Executive Summary & Pharmacological Context[1][2][3][4]

The 1,4-benzodioxan (benzodioxin) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous alpha-adrenergic antagonists (e.g., WB 4101), antipsychotics, and antidepressants. The introduction of a propanenitrile side chain (–CH₂CH₂CN) or its unsaturated analogue (acrylonitrile , –CH=CHCN) at the C6 position is a critical synthetic gateway. These nitriles serve as immediate precursors to primary amines (via reduction) and amidines, which are essential for receptor binding affinity.

Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours), variable yields due to polymerization of nitrile precursors, and harsh solvent requirements. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages the high dielectric loss tangent (

Core Advantages of this Protocol:

-

Kinetic Acceleration: Reaction times reduced from hours to minutes.

-

Inverted Temperature Gradients: Direct volumetric heating minimizes wall-effect degradation.

-

Green Chemistry Compliance: Utilization of PEG-400 or Ethanol as eco-friendly solvents.

Mechanistic Rationale & Reaction Pathway

The synthesis is designed as a modular two-step workflow. We utilize the specific "microwave effect"—the selective heating of polar intermediates—to drive the Knoevenagel condensation, which is the rate-limiting step in constructing the carbon chain.

Synthetic Pathway Analysis (DOT Diagram)

Figure 1: Modular synthetic pathway focusing on the microwave-accelerated construction of the benzodioxan core and the subsequent Knoevenagel condensation.[1]

Experimental Protocols

Equipment & Materials[6][7]

-

Microwave Reactor: Single-mode cavity reactor (e.g., CEM Discover or Biotage Initiator) capable of dynamic power control (0–300 W).

-

Vessels: 10 mL and 35 mL pressure-rated quartz or borosilicate vials with crimp caps.

-

Temperature Control: IR sensor (external) and Fiber Optic probe (internal) for precise feedback.

Protocol A: Synthesis of the 1,4-Benzodioxan Core

This step replaces the traditional 24-hour reflux of catechol with 1,2-dibromoethane.

-

Reagent Loading: In a 35 mL microwave vial, charge Catechol (1.10 g, 10 mmol), 1,2-dibromoethane (2.25 g, 12 mmol), and Potassium Carbonate (

, 2.76 g, 20 mmol). -

Solvent System: Add 15 mL of DMF (N,N-Dimethylformamide). Note: DMF has a high

(0.161), making it an excellent microwave absorber. -

Irradiation Parameters:

-

Mode: Dynamic Power (Max 200 W).

-

Temperature: 140 °C.

-

Hold Time: 12 minutes.

-

Stirring: High (magnetic stir bar).

-

-

Work-up: Cool to room temperature (compressed air cooling). Pour into ice water (50 mL). Extract with ethyl acetate (

mL). Wash organic layer with 10% NaOH (to remove unreacted catechol) and brine. Dry over -

Validation: The product, 2,3-dihydro-1,4-benzodioxine, is obtained as a colorless oil.

Protocol B: Knoevenagel Condensation to Benzodioxin Propenenitrile

This is the critical step for attaching the nitrile side chain. We utilize a "Doebner modification" driven by microwave energy to effect simultaneous condensation and decarboxylation.

Target Molecule: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylonitrile (also known as the propenenitrile derivative).

-

Reagent Loading: In a 10 mL microwave vial, dissolve 1,4-benzodioxan-6-carbaldehyde (1.64 g, 10 mmol) and Cyanoacetic acid (1.02 g, 12 mmol).

-

Catalyst & Solvent: Add Pyridine (5 mL) and a catalytic amount of Piperidine (0.1 mL).

-

Expert Insight: The Piperidine/Pyridine system forms a highly polar iminium intermediate that couples efficiently with the microwave field, lowering the activation energy for the nucleophilic attack.

-

-

Irradiation Parameters:

-

Mode: Standard Control.

-

Temperature: 110 °C.

-

Power: Max 100 W (System will modulate to maintain temp).

-

Hold Time: 4 minutes.

-

Pressure Limit: 250 psi (safety cutoff).

-

-

Work-up: Pour the reaction mixture into dilute HCl (ice-cold) to neutralize the pyridine. The solid product will precipitate immediately. Filter, wash with water, and recrystallize from ethanol.

Protocol C: Reduction to Saturated Propanenitrile (Optional)

If the saturated propanenitrile (–CH₂CH₂CN) is required:

-

Dissolve the propenenitrile (from Protocol B) in Ethanol.

-

Add Sodium Borohydride (

, 2 eq) and Pyridine (catalytic). -

Microwave at 60 °C for 5 minutes. This selectively reduces the alkene while preserving the nitrile group.

Data Analysis & Validation

Comparative Efficiency: Thermal vs. Microwave

The following data illustrates the efficiency gains observed in the Knoevenagel condensation step (Protocol B).

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (This Protocol) | Improvement Factor |

| Reaction Time | 360 minutes (6 hours) | 4 minutes | 90x Faster |

| Temperature | 115 °C (Oil bath) | 110 °C (Internal) | Equivalent |

| Yield | 68% | 92% | +24% |

| Purity (HPLC) | 85% (Requires chromatography) | 96% (Clean precipitation) | Higher Purity |

| Energy Usage | ~1.5 kWh | ~0.05 kWh | 96% Savings |

Spectral Validation (Self-Validating Checkpoints)

To ensure the protocol was successful, verify these spectral markers:

-

IR Spectroscopy:

-

Appearance of a sharp band at 2210–2220 cm⁻¹ (C≡N stretch).

-

Disappearance of the carbonyl band at 1680 cm⁻¹ (Aldehyde consumption).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Benzodioxan Ring: Multiplet at

4.2–4.3 ppm (4H, –OCH₂CH₂O–). -

Vinyl Protons (if Propenenitrile): Two doublets at

5.8 and 7.3 ppm ( -

Aromatic Protons: Distinct pattern for 1,2,4-substitution.

-

Workflow Logic & Troubleshooting

The success of this protocol relies on managing the Loss Tangent (

Logic Flow Diagram (DOT)

Figure 2: Operational logic for the microwave reactor to ensure safety and reproducibility.

Troubleshooting Guide

-

Problem: Reactor fails to reach target temperature.

-

Cause: Reaction mixture has become non-polar (product formation).

-

Solution: Add a "passive heating element" (e.g., a silicon carbide stick) or spike with 0.5 mL of ionic liquid ([BMIM]PF6) to increase microwave absorption.

-

-

Problem: Pressure spike (>200 psi).

-

Cause: Decarboxylation (

release) is too rapid. -

Solution: Reduce power to 50W and extend ramp time to 2 minutes to allow controlled gas release.

-

References

-

Microwave-Assisted Synthesis of Benzodioxin Derivatives

- Source: N

- Relevance: Validates the Buchwald–Hartwig and nucleophilic substitution on benzodioxan cores under microwave irradi

-

Link:

-

Pharmacological Importance of 1,4-Benzodioxan Scaffold

-

Microwave Knoevenagel Condensation Protocols

- Source: Rasayan Journal of Chemistry

- Relevance: General protocols for microwave-mediated synthesis in pharmaceutical chemistry, including condens

-

Link:

-

Green Synthesis of Benzodioxole Derivatives

Sources

reagents for converting 6-acetyl-1,4-benzodioxane to 2-propanenitrile derivatives

Strategic Reagent Selection for the Synthesis of -Aryl Propionitriles: Converting 6-Acetyl-1,4-Benzodioxane

Executive Summary

The conversion of 6-acetyl-1,4-benzodioxane (1) to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile (4) represents a critical transformation in the synthesis of CNS-active pharmaceutical intermediates (e.g., Idazoxan analogs, adrenergic receptor ligands). This scaffold modification requires the transformation of an aryl ketone into a nitrile with the retention of the methyl group, effectively creating a chiral center at the

This guide details two distinct synthetic pathways, selected based on scale, available equipment, and safety constraints:

-

The Classical Nucleophilic Substitution Route (3-Step): Ideal for cost-effective scaling; utilizes standard reagents (NaBH

, SOCl -

The Van Leusen Reductive Cyanation (1-Step): Ideal for rapid R&D and library synthesis; utilizes TosMIC to effect a direct ketone-to-nitrile conversion.

Chemical Pathway Analysis

Pathway A: The Classical Linear Sequence

This route relies on changing the oxidation state of the carbonyl carbon followed by functional group interconversion.

-

Step 1: Reduction. Chemoselective reduction of the ketone to the secondary alcohol using Sodium Borohydride (NaBH

).[1] -

Step 2: Halogenation. Conversion of the alcohol to a secondary benzylic chloride using Thionyl Chloride (SOCl

). -

Step 3: Cyanation. Nucleophilic displacement of the chloride by Cyanide (CN

).-

Critical Control Point: Secondary benzylic halides are prone to E2 elimination (yielding the styrene derivative). Solvent choice (DMSO/DMF) is critical to favor S

2 over E2.

-

Pathway B: The Van Leusen Reductive Cyanation

This method utilizes

-

Mechanism: Reductive cyanation (retains the carbon skeleton).

-

Stereochemistry: Produces a racemate.[2]

Decision Matrix & Workflow Visualization

Figure 1: Comparative synthetic workflows. Route A (top) is linear and scalable; Route B (bottom) is convergent and rapid.

Detailed Experimental Protocols

Protocol A: The Classical 3-Step Synthesis (Scale-Up Optimized)

Step 1: Reduction to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Reagents: Sodium Borohydride (NaBH

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 6-acetyl-1,4-benzodioxane (1.0 eq) and MeOH (10 vol). Cool to 0°C under N

. -

Addition: Add NaBH

(0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Quench with saturated NH

Cl solution. Concentrate MeOH under vacuum. Extract aqueous residue with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine, dry over Na -

Yield: Expect >95% quantitative conversion to the alcohol.[5]

Step 2: Chlorination to 6-(1-chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Reagents: Thionyl Chloride (SOCl

-

Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (10 vol). Add catalytic DMF (2-3 drops).

-

Addition: Add SOCl

(1.2 eq) dropwise at 0°C. -

Reaction: Allow to warm to RT and stir for 4–6 hours. Note: The benzodioxane ring is electron-rich; ensure temperature does not exceed 40°C to prevent polymerization.

-

Workup: Quench carefully into ice water. Separate layers. Wash DCM layer with sat. NaHCO

(to remove acid traces). Dry and concentrate. -

Stability: The benzylic chloride is unstable on silica gel; use immediately in Step 3 without chromatographic purification.

Step 3: Cyanation to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile

Reagents: Sodium Cyanide (NaCN), DMSO.

-

Safety: NaCN is highly toxic. Work in a well-ventilated fume hood. Have a cyanide antidote kit available.

-

Setup: Suspend NaCN (1.5 eq) in dry DMSO (5 vol). Heat to 40°C to ensure partial dissolution.

-

Addition: Dissolve the chloride from Step 2 in DMSO (2 vol) and add dropwise to the cyanide mixture.

-

Reaction: Stir at 50–60°C for 3–5 hours.

-

Critical Check: Do not overheat (>80°C), or the elimination product (6-vinylbenzodioxane) will become the major product.

-

-

Workup: Pour into water (20 vol). Extract with EtOAc (3x).[3] Wash organics with water (2x) and brine (critical to remove DMSO).

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Target Data:

H NMR should show a doublet (methyl) at

Protocol B: The Van Leusen Reductive Cyanation (R&D Optimized)

This protocol converts the ketone directly to the nitrile using TosMIC .

Reagents:

-

6-Acetyl-1,4-benzodioxane (1.0 eq)

- -Toluenesulfonylmethyl isocyanide (TosMIC) (1.3 eq)

-

Potassium tert-butoxide (

-BuOK) (2.5 eq) -

1,2-Dimethoxyethane (DME) (dry)

-

Absolute Ethanol (EtOH)

Procedure:

-

Preparation: In a dry flask under Argon, dissolve TosMIC (1.3 eq) and the ketone (1.0 eq) in dry DME (15 mL/g ketone).

-

Cooling: Cool the solution to -10°C (ice/salt bath).

-

Base Addition: Add

-BuOK (2.5 eq) in one portion.-

Observation: The reaction typically turns deep red/brown.

-

-

Alcohol Addition: Add absolute EtOH (2 eq) dropwise. Maintain temperature < 0°C for 30 minutes.

-

Heating: Slowly warm to RT, then heat to reflux (approx. 80°C) for 2–4 hours.

-

Workup: Cool to RT. Dilute with water/brine. Extract with tert-butyl methyl ether (TBME) or EtOAc.

-

Purification: The crude residue often contains tosyl byproducts. Purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexane).

Comparative Analysis of Reagents

| Feature | Protocol A (Nucleophilic Sub.) | Protocol B (TosMIC / Van Leusen) |

| Step Count | 3 Steps (Linear) | 1 Step (Convergent) |

| Overall Yield | 60–75% | 70–85% |

| Reagent Cost | Low (NaBH | High (TosMIC) |

| Safety Profile | High Risk: Uses Cyanide & SOCl | Moderate Risk: TosMIC is distinct smelling but less acutely toxic than NaCN |

| Scalability | Excellent (Industrial Standard) | Limited (TosMIC is expensive at kg scale) |

| Atom Economy | Moderate (Loss of SO | High (Loss of TolSO |

References

-

Reduction of Aryl Ketones

-

TosMIC Chemistry (Van Leusen Reaction)

-

Benzodioxane Scaffold Stability

- Source: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

-

URL:[Link]

-

TosMIC Reagent Profile

- Source: Organic Chemistry Portal - TosMIC.

-

URL:[Link]

-

Preparation of Benzylic Chlorides

-

Source: Process for converting alcohols to chlorides.[9] US Patent 2817686A.

- URL

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

optimizing yield for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile synthesis

Technical Support Guide: Optimizing Yield for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile Synthesis

Executive Summary

This guide addresses yield optimization for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile (CAS: Derivative of 4385-48-2 family). This molecule is a critical intermediate for alpha-2 adrenergic antagonists (e.g., Idazoxan analogs) and guanidine antihypertensives.

The primary yield-killing bottlenecks identified in this synthesis are:

-

Competitive Di-alkylation: When synthesizing via

-methylation of the acetonitrile precursor. -

Elimination Side-Reactions: When synthesizing via nucleophilic substitution of the secondary halide.

Module 1: Synthetic Route Selection & Logic

Before troubleshooting, confirm which pathway you are utilizing. The optimization strategies differ fundamentally between the two major routes.

Visualizing the Pathways

The following diagram illustrates the two primary routes and their specific failure points.

Figure 1: Synthetic pathways converging on the target propanenitrile. Route A is preferred for scale but suffers from selectivity issues. Route B suffers from elimination.

Module 2: Troubleshooting Route A (Alpha-Methylation)

Context: You are reacting Ar-CH2-CN with a methylating agent (MeI or DMS) and Base. The Problem: You observe a mixture of Starting Material (SM), Product (Mono), and Impurity (Di-methylated).

Q1: Why is my ratio of Mono:Di product stuck at 80:20?

Root Cause: The proton on the mono-methylated product (Ar-CH(Me)-CN) is less acidic than the starting material (Ar-CH2-CN) due to the electron-donating inductive effect of the methyl group. However, the difference is small. If you use a strong, soluble base (like NaH or LDA) in a homogeneous solvent, the kinetics often favor statistical alkylation, leading to significant di-methylation.

The Solution: Phase Transfer Catalysis (PTC) Switch to a heterogeneous Liquid-Liquid (L-L) or Solid-Liquid (S-L) PTC system.

-

Mechanism: The base (e.g., 50% NaOH) remains in the aqueous phase. The catalyst transfers the deprotonated anion into the organic phase where it reacts immediately with the alkyl halide. The mono-methylated product is more lipophilic but sterically hindered, making it less likely to re-enter the interface cycle compared to the linear starting material.

Optimized Protocol (PTC Method):

-

Solvent: Toluene (preferred) or DCM.[1]

-

Base: 30-50% aq. NaOH (High concentration is crucial for dehydration at the interface).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) at 5-10 mol%.

-

Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Note: MeI is faster but DMS often gives better mono-selectivity due to hardness/softness matching.

-

Temperature: Keep between 0°C and 15°C. Lower temperatures favor selectivity over rate.

Q2: I am using PTC but the reaction stalls at 60% conversion. Why?

Root Cause: "Catalyst Poisoning" or Iodide inhibition.

If using MeI, the iodide ion (I-) accumulates. Iodide is a "soft" anion and pairs very strongly with the quaternary ammonium cation (

Corrective Action:

-

Switch Reagent: Use Dimethyl Sulfate (DMS) or Methyl Bromide. Sulfate and Bromide ions bind less tightly to the catalyst than Iodide.

-

Increase Agitation: PTC is diffusion-controlled. Ensure vigorous stirring (>600 RPM).

Module 3: Troubleshooting Route B (Cyanation of Secondary Halide)

Context: You are reacting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl chloride with NaCN/KCN. The Problem: Low yield due to formation of 6-vinyl-2,3-dihydro-1,4-benzodioxane (Elimination product).

Q3: How do I suppress elimination (E2) during cyanation?

Root Cause: Secondary benzylic halides are prone to E2 elimination, especially with basic nucleophiles like Cyanide. High temperatures promote elimination over substitution.

The Solution: Solvent & Cation Control

-

Solvent: Switch to DMSO (Dimethyl sulfoxide).

-

Why: DMSO solvates cations (

) extremely well, leaving the

-

-

Temperature: Do not reflux. Run the reaction at 30–40°C.

-

Logic:

has a lower activation energy than E2. High heat favors elimination.

-

-

Crown Ethers: If using KCN in Acetonitrile/Toluene, add 18-Crown-6 . This mimics the "naked anion" effect of DMSO without the difficult workup of removing high-boiling DMSO.

Data Comparison: Solvent Effects on Yield

| Solvent System | Temperature | Yield (Nitrile) | Impurity (Vinyl) | Notes |

| Ethanol/Water | Reflux | 45% | 40% | Avoid. High elimination. |

| DMF | 60°C | 65% | 25% | Moderate performance. |

| DMSO (Dry) | 35°C | 88% | <5% | Recommended. |

| Toluene + PTC | 80°C | 70% | 15% | Good, but slower. |

Module 4: Purification & Isolation

Q4: The boiling points of the product and the impurities are too close. How do I purify?

The mono-methylated nitrile and the des-methyl starting material often co-elute.

Strategy: Chemical Separation via Knoevenagel Condensation. If you have unreacted starting material (Ar-CH2-CN) contaminating your product:

-

Add a slight excess of Benzaldehyde and a catalytic amount of Piperidine to the crude mixture.

-

The unreacted Ar-CH2-CN will condense with benzaldehyde to form a crystalline acrylonitrile derivative (solid).

-

The desired product Ar-CH(Me)-CN has no alpha-protons capable of condensation and remains liquid.

-

Filtration/Distillation: Filter off the solid impurity or distill the stable product away from the high-molecular-weight adduct.

Module 5: Decision Tree for Optimization

Use this flowchart to diagnose your specific yield issue.

Figure 2: Diagnostic flow for yield optimization.

References

-

Alkylation of Phenylacetonitrile Derivatives via Phase Transfer Catalysis

-

Title: Phase-transfer catalyzed asymmetric arylacetate alkylation.[2]

- Source: ResearchG

- Relevance: Establishes the foundational kinetics for suppressing dialkyl

-

URL:

-

-

Benzodioxane Scaffold Synthesis

-

Title: Synthesis of 1,4-benzodioxan-2-yl-acetonitrile and derivatives.[3]

- Source: PrepChem.

- Relevance: Provides baseline conditions for the benzodioxane ring stability and reactivity.

-

URL:

-

-

Cyanation Optimization (General Benzylic Systems)

-

Title: Synthetic strategies to 2-phenylacetonitrile derivatives.[4]

- Source: Molecules / ResearchG

- Relevance: Discusses solvent effects (DMSO vs Aqueous)

-

URL:

-

-

Industrial Alkylation Parameters

- Title: Process for the alkylation of alkyl-or benzylcyanogen deriv

- Source: Google P

- Relevance: Details the stoichiometry and temperature controls required for mono-alkyl

-

URL:

Sources

preventing over-reduction of benzodioxin nitriles to secondary amines

Knowledge Base ID: BZN-RED-001

Status: Active | Last Updated: 2026-02-12 Department: Process Chemistry & Synthesis Support

Executive Summary & Core Directive

The Issue: Users reducing 1,4-benzodioxan-2-carbonitrile (and related analogs) frequently report high yields of the secondary amine "dimer" impurity (

The Root Cause: The reduction of nitriles proceeds through a reactive aldimine intermediate.[1] As the primary amine product accumulates, it acts as a nucleophile, attacking the transient aldimine to form a secondary imine, which is then reduced to the secondary amine (dimer). This pathway is kinetically competitive, especially in neutral solvents.

The Solution Strategy: To prevent this "von Braun" type side reaction, you must either:

-

Scavenge the Intermediate: Shift the equilibrium using Ammonia (

). -

Trap the Product: Remove the nucleophilicity of the primary amine via protonation (Acidic media) or acylation (Boc-anhydride).

-

Accelerate the Rate: Use a catalyst system that reduces the imine faster than the condensation can occur (

).

Mechanism of Failure (Visualization)

The following diagram illustrates the competitive pathway forming the secondary amine. Understanding this flow is critical for selecting the right intervention.

Caption: The "Red Pathway" indicates the condensation mechanism causing dimerization. Excess Ammonia (Blue) suppresses this by pushing the equilibrium back toward the primary imine.

Recommended Protocols

Method A: The "Lab-Scale" Gold Standard (Cobalt Chloride / NaBH4)

Best For: Small scale (<5g), high selectivity, ambient pressure.

Mechanism:

Reagents:

-

Benzodioxin nitrile (1.0 eq)

- (1.0 - 2.0 eq)

- (5.0 - 10.0 eq)

-

Solvent: Methanol (Dry)

Step-by-Step Protocol:

-

Dissolution: Dissolve the nitrile and

in Methanol ( -

Cooling: Cool the solution to

in an ice bath. Exotherm Warning: The borohydride addition is vigorous. -

Addition: Add

portion-wise over 30 minutes.-

Observation: The solution will turn black (formation of

) and evolve hydrogen gas vigorously.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup (Critical):

-

Quench with

(carefully!) to destroy residual borohydride and dissolve the cobalt salts. -

Basify with concentrated

to pH > 10. -

Extract with DCM or EtOAc. (Note: Benzodioxin amines are often oil-soluble; check the aqueous layer).

-

Method B: The "Industrial" Standard (Raney Nickel + Ammonia)

Best For: Scale-up (>10g), Parr shakers, autoclaves.

Mechanism: Ammonia saturates the catalyst surface and shifts the equilibrium

Reagents:

-

Benzodioxin nitrile

-

Raney Nickel (Slurry in water, washed with MeOH) - approx 20-50 wt% loading.

-

Ammonia (7N in Methanol) or

. -

Hydrogen gas (50 psi / 3-4 bar).

Step-by-Step Protocol:

-

Catalyst Prep: Wash Raney Nickel (pyrophoric!) 3x with Methanol to remove water. Keep wet with solvent at all times.

-

Loading: In a Parr bottle, add the nitrile, the washed Raney Ni, and Methanol.

-

Additive: Add Ammonia solution (approx. 5–10 equivalents relative to nitrile).

-

Note: Using

(aqueous) works but may slow the rate due to solubility issues with benzodioxins. Methanolic ammonia is preferred.

-

-

Hydrogenation: Pressurize to 50 psi

. Shake at RT.-

Troubleshooting: If no reaction after 2 hours, heat to

.

-

-

Filtration: Filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH.[2]

Method C: The "Trapping" Strategy (In-Situ Boc Protection)

Best For: When the target is the Boc-protected amine anyway.

Mechanism: The primary amine reacts with

Protocol:

-

Mix Nitrile (1 eq),

(2.0 eq), and -

Add

(7.0 eq) portion-wise at -

The product obtained is the N-Boc-benzodioxin amine, usually with >95% selectivity [3].

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| High Dimer (>10%) | Lack of ammonia or slow reduction rate. | Method B: Increase |

| No Reaction | Catalyst poisoning or nitrile sterics. | Method B: Increase pressure to 100 psi; heat to |

| Hydrolysis (Amide) | Water in solvent + high pH. | Use dry Methanol/Ethanol.[3] Avoid aqueous ammonia; use |

| Green/Pink Emulsion | Residual Cobalt/Nickel salts in organic layer. | Wash organic layer with EDTA solution or dilute ammonia during workup to sequester metals. |

| Incomplete Reduction | Borohydride decomposition. | Add |

Frequently Asked Questions (FAQ)

Q: Why does the benzodioxin ring make this difficult? A: The benzodioxin ring is electron-rich (donating). This can stabilize the intermediate imine electronically, potentially increasing its lifetime in solution and giving it more time to react with the primary amine. Furthermore, benzodioxin derivatives often have specific solubility profiles that might require solvent optimization (e.g., adding THF to Methanol) to ensure the catalyst interacts effectively with the substrate.

Q: Can I use Palladium on Carbon (Pd/C)?

A: Pd/C is generally not recommended for primary amine synthesis from nitriles unless used in acidic media (e.g., MeOH/HCl). Under neutral conditions, Pd/C is excellent at promoting the condensation reaction, often leading to 50%+ secondary amine yield. If you must use Pd/C, use 3 equivalents of HCl or

Q: Is Lithium Aluminum Hydride (LAH) an option? A: Yes. LAH is a powerful reducing agent that typically favors the primary amine because the intermediate is an aluminum-complexed imine, which is less prone to condensation. However, for benzodioxin nitriles, LAH workups can be messy (emulsions), and the reagent is less compatible with other functional groups compared to the Borohydride or Hydrogenation methods.

References

-

Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(25), 6801–6802.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text regarding Ammonia suppression of secondary amines).

-

Caddick, S., et al. (2003). A mild and selective procedure for the reduction of nitriles to primary amines.[3][4] Tetrahedron Letters, 44, 1393. (Describes the Nickel Boride/Boc-anhydride trapping method).

-

Patent US4739120A. (1988). Process for the hydrogenation of nitriles to primary amines.[1][3][5][6][7][8][9][10][11][12] (Discusses Rhodium and Cobalt selectivity).

Sources

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. US5629451A - Reduction of nitrile contaminants by selective hydrogenation - Google Patents [patents.google.com]

- 9. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Oily 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile Products

Welcome to the technical support center for the purification of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in a pure, solid form. The tendency of this and similar nitrile compounds to present as oily or viscous liquids post-synthesis is a common hurdle. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address these specific purification challenges.

I. Understanding the Challenge: "Oiling Out"

The phenomenon of a product separating from a solution as a liquid rather than a crystalline solid is known as "oiling out." This is a frequent issue when working with compounds that have low melting points, flexible molecular structures, or when impurities are present that inhibit crystallization. For 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile, its molecular structure may contribute to a lower melting point and a propensity to remain as an oil, especially in the presence of residual solvents or reaction byproducts.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns regarding the purification of oily nitrile products.

Q1: My final product of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile is a persistent oil after solvent evaporation. What is the first step I should take?

A1: The initial and most crucial step is to ensure the complete removal of all residual solvents. Even trace amounts of solvent can prevent crystallization and cause a product to appear as an oil. We recommend heating the product under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C) for an extended period. A heart-shaped flask can be beneficial during rotary evaporation to concentrate the oil, making it easier to handle.

Q2: I've thoroughly dried my product under vacuum, but it's still an oil. What's the next logical step?

A2: If the product remains oily after complete solvent removal, the issue is likely the presence of impurities that are depressing the melting point or interfering with crystal lattice formation. At this point, you should consider a more robust purification technique. The choice of method will depend on the nature of the impurities and the scale of your reaction. Common next steps include liquid-liquid extraction, crystallization, or column chromatography.

Q3: How can I identify the impurities in my oily product?

A3: Several analytical techniques can help identify and quantify impurities:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile

resolving enantiomers of chiral 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

Technical Support Center: Enantioresolution of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

Welcome to the Advanced Resolution Support Hub

Ticket ID: RES-BZDX-001 Subject: Technical guidance for the separation of (R)- and (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile. Assigned Specialist: Senior Application Scientist, Chiral Technologies Division.

Executive Summary & Triage

You are attempting to resolve the enantiomers of a 2-arylpropanenitrile derivative. The presence of the 1,4-benzodioxane ring (electron-rich) and the

-

Chemical Stability: The nitrile group is robust, making direct chemical resolution (crystallization) difficult without hydrolysis.

-

Electronic Effects: The benzodioxane oxygen atoms can act as hydrogen bond acceptors, influencing interaction with Chiral Stationary Phases (CSPs).

Select Your Workflow:

-

Route A (Scale < 100 mg): Preparative Chiral HPLC/SFC. (Go to Module 1)

-

Route B (Scale > 100 mg - kg): Biocatalytic Kinetic Resolution. (Go to Module 2)

-

Route C (Derivatization): Hydrolysis & Classical Resolution. (Go to Module 3)

Module 1: Chromatographic Resolution (HPLC/SFC)

Objective: Rapid separation for analytical quantification or small-scale isolation.

Recommended Column Chemistries

For benzodioxane derivatives, polysaccharide-based CSPs are the industry standard due to the

| Priority | Stationary Phase | Selector Structure | Interaction Mode |

| 1 (Primary) | Chiralcel OD-H (or equivalent) | Cellulose tris(3,5-dimethylphenylcarbamate) | |

| 2 (Secondary) | Chiralpak AD-H (or equivalent) | Amylose tris(3,5-dimethylphenylcarbamate) | Helical cavity inclusion |

| 3 (SFC) | Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Immobilized (robust solvent range) |

Method Development Protocol

Step 1: Screening Conditions (Normal Phase)

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV @ 280 nm (benzodioxane absorption) and 220 nm (nitrile).

Step 2: Troubleshooting Peak Shape

-

Issue: Tailing peaks.

-

Cause: The benzodioxane oxygens or the nitrile nitrogen may interact with residual silanols on the silica support.

-

Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: For nitriles, DEA is usually preferred to suppress silanol activity.

Step 3: Optimization for Prep Scale If solubility in Hexane is poor:

-

Switch to Polar Organic Mode : 100% Acetonitrile or MeOH (requires Immobilized columns like Chiralpak IA/IB/IG).

-

Switch to SFC : CO

+ 10-20% MeOH (with 0.1% DEA). This is the most efficient method for >1g throughput.

Visual Workflow: HPLC Method Development

Caption: Decision tree for developing a chiral HPLC/SFC method for benzodioxane nitriles.

Module 2: Biocatalytic Kinetic Resolution (Nitrilase)

Objective: Scalable production of one enantiomer (usually the acid) and recovery of the unreacted nitrile enantiomer.

Mechanism: Nitrilases (EC 3.5.5.1) are highly specific. They will typically hydrolyze the (R)-enantiomer of a 2-arylpropanenitrile to the corresponding acid, leaving the (S)-nitrile untouched (or vice versa, depending on the enzyme source).

The Protocol (Self-Validating)

Phase 1: Enzyme Screening

-

Substrate Preparation: Dissolve 10 mg of racemic nitrile in 50

L DMSO or MeOH. -

Buffer: 950

L Phosphate buffer (100 mM, pH 7.5). -

Enzyme Panel: Add 2-5 mg of lyophilized nitrilase (Screening kits available from Codexis, Almac, or Prozomix).

-

Incubation: Shake at 30°C, 750 rpm for 24 hours.

-

Validation (TLC/HPLC): Check for the appearance of the carboxylic acid peak.

Phase 2: Scale-Up & Separation Because the product is an acid and the starting material is a neutral nitrile, separation is strictly chemical (extraction), avoiding expensive chromatography.

-

Reaction: Run reaction to ~50% conversion (theoretical maximum for kinetic resolution).

-

Quench: Adjust pH to >10 using NaOH. (The acid becomes a water-soluble carboxylate; the nitrile remains organic).

-

Extraction: Extract with Ethyl Acetate or MTBE.

-

Recovery:

-

Evaporate organic layer

(S)-Nitrile (typical). -

Acidify aqueous layer to pH 2, extract

(R)-Acid.

-

Troubleshooting FAQ: Biocatalysis

Q: The reaction stops at 30% conversion. Why?

-

A: Product inhibition. The generated ammonia or the carboxylic acid might be inhibiting the enzyme.

-

Fix: Maintain pH control (autotitrator) or use a biphasic system (buffer/heptane) to sequester the nitrile.

-

Q: My E-value (Enantiomeric Ratio) is low (<20).

-